Benzene, 2-ethoxy-1,3,5-trinitro-
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Overview
Description
Benzene, 2-ethoxy-1,3,5-trinitro-: is an organic compound with the molecular formula C8H7N3O7 and a molecular weight of 257.1571 g/mol . It is a derivative of benzene, where three nitro groups (NO2) and one ethoxy group (OCH2CH3) are substituted on the benzene ring. This compound is known for its high reactivity due to the presence of multiple nitro groups, making it an important subject of study in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-ethoxy-1,3,5-trinitro- typically involves the nitration of ethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the benzene ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of Benzene, 2-ethoxy-1,3,5-trinitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-ethoxy-1,3,5-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Reduction: 2-ethoxy-1,3,5-triaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 2-ethoxy-1,3,5-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 2-ethoxy-1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
- 1,3,5-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
- 2,4,6-Trinitrophenol (Picric acid)
Comparison: Benzene, 2-ethoxy-1,3,5-trinitro- is unique due to the presence of the ethoxy group, which influences its reactivity and solubility compared to other trinitrobenzene derivatives. This structural difference can affect its chemical behavior and applications, making it distinct from other similar compounds .
Properties
CAS No. |
4732-14-3 |
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Molecular Formula |
C8H7N3O7 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
2-ethoxy-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3 |
InChI Key |
AOZXETLGPZAZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
physical_description |
Trinitrophenetole appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode. |
Origin of Product |
United States |
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